molecular formula C11H18N4 B038995 N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine CAS No. 111669-24-0

N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine

Cat. No.: B038995
CAS No.: 111669-24-0
M. Wt: 206.29 g/mol
InChI Key: ACCRDWKRCKTUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C11H18N4 and its molecular weight is 206.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-ethyl-2-piperazin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-2-13-10-4-3-5-14-11(10)15-8-6-12-7-9-15/h3-5,12-13H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCRDWKRCKTUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436005
Record name N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111669-24-0
Record name N-Ethyl-2-(1-piperazinyl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111669-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Piperazine-Pyridine Scaffold: Synthetic Architectures and Polypharmacological Profiles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of piperazine and pyridine moieties represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. This guide analyzes the therapeutic utility of piperazine-pyridine derivatives, moving beyond basic structural descriptions to explore the synthetic causality , pharmacodynamic tuning , and experimental validation required for their development.

While the piperazine ring provides conformational flexibility and solubility, the pyridine ring offers a tunable electronic face for pi-stacking and hydrogen bonding. Together, they form a scaffold central to the development of "dirty drugs" (multi-target ligands) essential for treating complex CNS disorders (e.g., Schizophrenia, Depression) and increasingly, kinase-driven cancers.

Part 1: The Pharmacophore & Structural Logic

The "Head-Linker-Tail" Architecture

To rationally design these derivatives, one must adopt the Head-Linker-Tail model. In this context:

  • The Head (Piperazine-Pyridine): This is the primary recognition motif. The basic nitrogen of the piperazine (pKa ~9.8) often serves as the protonated anchor point in GPCR binding pockets (e.g., Asp3.32 in D2 receptors).

  • The Linker: Usually an alkyl or alkoxy chain (2–4 carbons). Its length determines the depth of penetration into the receptor and selectivity between D2 and 5-HT receptors.

  • The Tail: A secondary aromatic system (e.g., quinolinone in Aripiprazole) that engages in hydrophobic interactions or pi-pi stacking in the extracellular vestibule.

Electronic Tuning of the Pyridine Ring

The pyridine ring is not merely a spacer; it is an electronic modulator.

  • Electron-Withdrawing Groups (EWGs): Substituents like -Cl or -

    
     at the 2- or 3-position of the pyridine ring reduce metabolic oxidation and often enhance binding affinity by altering the dipole moment.
    
  • Nitrogen Positioning: The location of the pyridine nitrogen (2-, 3-, or 4-pyridyl) dictates the hydrogen bond acceptor capability and the vector of the lone pair, critical for avoiding steric clashes within the binding pocket.

Part 2: Synthetic Strategies (The "How-To")

Reliable access to these scaffolds is the bottleneck in SAR exploration. We present two distinct protocols: the robust Buchwald-Hartwig Amination (Method A) for unactivated systems, and Nucleophilic Aromatic Substitution (


)  (Method B) for electron-deficient pyridines.
Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

Use Case:[1][2] Coupling electron-rich or neutral pyridines with piperazine.

Causality: Standard


 fails here due to the lack of activation on the pyridine ring. Palladium catalysis forces the C-N bond formation via an oxidative addition/reductive elimination cycle.

Protocol:

  • Reagents: Aryl halide (1.0 eq), Piperazine derivative (1.2 eq).

  • Catalyst:

    
     (1–2 mol%) or 
    
    
    
    .
  • Ligand: BINAP or Xantphos (Crucial: Sterically hindered bidentate phosphines prevent catalyst deactivation and promote reductive elimination).

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
    .
  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Conditions: Heat to 80–110°C under Argon for 12–18 hours.

Method B: Nucleophilic Aromatic Substitution ( )

Use Case: Coupling piperazine with 2-chloro- or 4-chloropyridines (especially with


 or 

substituents).

Protocol:

  • Reagents: Chloropyridine (1.0 eq), Piperazine (2.0–3.0 eq to prevent bis-substitution).

  • Base:

    
     or DIPEA (Hunig's base).
    
  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer complex intermediate).

  • Conditions: 80–120°C for 4–6 hours.

Visualization: Synthetic Decision Workflow

SynthesisWorkflow Start Target: Piperazine-Pyridine CheckEWG Is Pyridine Electron Deficient? (Has -NO2, -CN, or 2/4-Halogen?) Start->CheckEWG MethodSNAr Method B: SNAr Solvent: DMF/DMSO Base: K2CO3 CheckEWG->MethodSNAr Yes MethodBH Method A: Buchwald-Hartwig Cat: Pd2(dba)3 / BINAP Base: NaOtBu CheckEWG->MethodBH No Purification Purification: Acid-Base Extraction (Exploit Piperazine Basicity) MethodSNAr->Purification MethodBH->Purification

Caption: Decision tree for selecting the optimal synthetic route based on pyridine electronics.

Part 3: Therapeutic Verticals & SAR Data

CNS Disorders (Neuropsychiatry)

The piperazine-pyridine scaffold is the backbone of "atypical" antipsychotics. The goal is Polypharmacology : balancing Dopamine D2 partial agonism (to control psychosis without EPS) with 5-HT modulation (to treat negative symptoms).

Key SAR Insight:

  • D2 Affinity: Driven by the piperazine nitrogen interacting with Asp3.32.[3]

  • Selectivity: The linker length controls the D2/5-HT ratio. A butoxy (4-carbon) linker (as seen in Aripiprazole-like analogs) often optimizes this balance compared to ethoxy or propoxy linkers.

Oncology (Kinase Inhibition)

Recent studies highlight these derivatives as ATP-competitive inhibitors of kinases (e.g., EGFR, VEGFR). The pyridine nitrogen can act as a hydrogen bond acceptor for the hinge region of the kinase ATP pocket.

Data Summary: Comparative Potency (


 / 

)
Compound ClassTargetPrimary ModificationActivity (

/

)
Therapeutic Outcome
Aryl-Piperazine (Ref) D2 ReceptorPhenyl ring (unsubstituted)15 nMBaseline D2 antagonism
Pyridine-Piperazine A D2 Receptor2,3-Dichloropyridine1.2 nM High potency antagonism
Pyridine-Piperazine B 5-HT1APyridine + Butoxy Linker0.8 nMAnxiolytic / Antidepressant
Hybrid C EGFR KinasePyridine-Urea-Piperazine3.5

M
Antiproliferative (HeLa)

Part 4: Advanced Experimental Protocols

Protocol: Radioligand Binding Assay ( Determination)

Objective: Determine the affinity of the synthesized derivative for the Dopamine D2 receptor. This is a self-validating system using a known competitor (


-Raclopride).

Materials:

  • Membrane preparation from CHO cells expressing human D2 receptors.

  • Radioligand:

    
    -Raclopride (Specific Activity ~70-80 Ci/mmol).
    
  • Test Compound: Dissolved in DMSO (10 mM stock).

Step-by-Step Workflow:

  • Preparation: Dilute test compound serially (10

    
    M to 0.1 nM) in assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl).
    
  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (10-20 
      
      
      
      g protein).
    • 50

      
      L 
      
      
      
      -Raclopride (Final conc. =
      
      
      value, approx 1-2 nM).
    • 50

      
      L Test compound (or Buffer for Total Binding; 10 
      
      
      
      M Haloperidol for Non-Specific Binding).
  • Equilibrium: Incubate at 25°C for 60 minutes. Causality: Allows sufficient time for the slow kinetics of high-affinity ligands to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Mechanism of Action: GPCR Signaling

The following diagram illustrates the downstream effects of a D2 partial agonist (like a piperazine-pyridine derivative) versus a full antagonist.

GPCR_Signaling Ligand Piperazine-Pyridine Ligand D2R Dopamine D2 Receptor (Gi/o Coupled) Ligand->D2R Binding (Partial Agonist) G_Protein Gi/o Protein Dissociation (G-alpha-i) D2R->G_Protein Activation (Sub-maximal) AC Adenylate Cyclase G_Protein->AC Inhibition cAMP cAMP Levels AC->cAMP Reduced Production PKA PKA Activation cAMP->PKA Downregulation Effect Modulated Neurotransmission (Antipsychotic Effect) PKA->Effect

Caption: Signal transduction pathway for D2 receptor modulation by piperazine-pyridine ligands.

Part 5: Future Directions

The versatility of the piperazine-pyridine scaffold is evolving toward Targeted Protein Degradation (TPD) . The piperazine ring is an ideal "exit vector" for attaching linkers to E3 ligase ligands (e.g., Cereblon or VHL) to create PROTACs. By replacing the "Tail" of the classic pharmacophore with a degradation-inducing moiety, researchers can convert occupancy-driven inhibitors into event-driven degraders, potentially overcoming resistance in kinase-driven cancers.

References

  • MDPI. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Available at: [Link]

  • National Institutes of Health (NIH). (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Available at: [Link]

  • TÜBİTAK Academic Journals. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Available at: [Link]

  • ACS Chemical Neuroscience. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Target Molecule Profile[1][2][3][4][5][6]

This application note details the optimized synthetic pathway for N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine , a privileged scaffold often utilized in the development of kinase inhibitors (e.g., analogous to intermediate structures in various tyrosine kinase inhibitors) and GPCR ligands.

The synthesis challenges lie in the regioselective introduction of the piperazine moiety and the controlled mono-alkylation of the exocyclic amine. This guide presents a robust Nitro-Reduction-Reductive Amination route, prioritizing yield, purity, and operational scalability.

Target Structure Analysis[7]
  • Core: Pyridine[1][2][3][4][5][6][7][8]

  • C2 Substituent: Piperazin-1-yl (requires protection during synthesis to prevent polymerization or side reactions).

  • C3 Substituent: N-Ethylamino (secondary amine).

  • Key Challenge: Avoiding over-alkylation to the diethyl species during the ethylation step.

Retrosynthetic Analysis & Strategy

The most reliable disconnection utilizes the strong directing power of a nitro group at the C3 position to facilitate Nucleophilic Aromatic Substitution (SNAr) at C2. The C3-nitro group is subsequently reduced to an amine and alkylated.

Strategic Pathway (Graphviz)

Retrosynthesis Target Target: N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine Inter1 Intermediate 1: tert-butyl 4-(3-(ethylamino)pyridin-2-yl)piperazine-1-carboxylate Target->Inter1 Boc Deprotection (Acid Hydrolysis) Inter2 Intermediate 2: tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate Inter1->Inter2 Reductive Amination (Acetaldehyde/NaBH3CN) Inter3 Intermediate 3: tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate Inter2->Inter3 Nitro Reduction (H2/Pd-C or Fe/AcOH) SM Starting Materials: 2-Chloro-3-nitropyridine + N-Boc-piperazine Inter3->SM SNAr Displacement (Base/Heat)

Caption: Retrosynthetic logic flow from target molecule back to commercially available starting materials.

Detailed Experimental Protocols

Step 1: SNAr Coupling (Synthesis of the Nitro Intermediate)

Objective: Regioselective displacement of the C2-chlorine by N-Boc-piperazine. The nitro group at C3 activates the C2 position, making this reaction facile and high-yielding.

  • Reagents:

    • 2-Chloro-3-nitropyridine (1.0 equiv)

    • 1-Boc-piperazine (1.1 equiv)

    • Triethylamine (TEA) or DIPEA (1.5 equiv)

    • Solvent: Acetonitrile (MeCN) or DMF.

Protocol:

  • Charge a reaction vessel with 2-Chloro-3-nitropyridine (10.0 g, 63.1 mmol) and Acetonitrile (100 mL).

  • Add 1-Boc-piperazine (12.9 g, 69.4 mmol) followed by Triethylamine (13.2 mL, 94.6 mmol).

  • Heat the mixture to 60–70 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.

    • Checkpoint: The starting chloride should be consumed. The product is typically a bright yellow/orange solid.

  • Cool to room temperature.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (150 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol or perform flash chromatography if necessary.

    • Expected Yield: 85–92%

    • Data:1H NMR will show the disappearance of the C2-Cl signal and appearance of Boc protons (~1.45 ppm).

Step 2: Reduction of Nitro Group

Objective: Convert the C3-nitro group to a primary amine (C3-NH2) without removing the Boc protecting group.

  • Method A: Catalytic Hydrogenation (Cleaner, preferred)

    • Catalyst: 10% Pd/C (10 wt% loading).

    • Atmosphere: H2 balloon or 30 psi.

    • Solvent: Methanol or Ethanol.[7][9]

Protocol:

  • Dissolve the nitro intermediate from Step 1 (10.0 g) in Methanol (150 mL).

  • Add 10% Pd/C (1.0 g) under an inert argon atmosphere (Caution: Pyrophoric).

  • Purge with Hydrogen gas and stir at RT for 6–12 hours.

  • Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Concentrate the filtrate to obtain the crude amine.

    • Note: The amine is prone to oxidation; store under inert gas or proceed immediately to Step 3.

  • Method B: Iron/Acetic Acid (Robust alternative if Pd poisons)

    • Reagents: Iron powder (5 equiv), Acetic Acid (solvent/reagent).

    • Temp: 60 °C.

Step 3: Mono-N-Ethylation (Reductive Amination)

Objective: Selective mono-alkylation of the C3-amine. Direct alkylation with ethyl halides often leads to over-alkylation (diethyl). Reductive amination with acetaldehyde is the superior control method.

  • Reagents:

    • Intermediate 2 (C3-Amine) (1.0 equiv)

    • Acetaldehyde (1.1–1.2 equiv)

    • Sodium Cyanoborohydride (NaBH3CN) (1.5 equiv) or STAB.

    • Acetic Acid (catalytic, to adjust pH to ~5-6).

    • Solvent: Methanol or DCE.

Protocol:

  • Dissolve Intermediate 2 (5.0 g, ~18 mmol) in Methanol (50 mL).

  • Add Acetaldehyde (1.2 mL, ~21 mmol) dropwise at 0 °C.

  • Add Acetic Acid (0.5 mL) to adjust pH to ~5–6. Stir for 30 mins to form the imine.

  • Add NaBH3CN (1.7 g, 27 mmol) portion-wise.

  • Allow to warm to RT and stir for 3–5 hours.

  • Quench: Add saturated NaHCO3 solution.

  • Extraction: Extract with DCM (3 x 50 mL). Dry and concentrate.

  • Purification: This step is critical. Purify via column chromatography (DCM:MeOH) to separate mono-ethyl from trace di-ethyl or unreacted amine.

Step 4: Boc Deprotection

Objective: Removal of the tert-butyl carbamate to yield the final free piperazine.

  • Reagents:

    • 4M HCl in Dioxane OR TFA/DCM (1:4).

Protocol:

  • Dissolve the N-ethyl intermediate (3.0 g) in DCM (15 mL).

  • Add Trifluoroacetic Acid (TFA) (5 mL) dropwise at 0 °C.

  • Stir at RT for 2 hours.

  • Workup: Concentrate to remove excess TFA.

  • Free Base Generation: Redissolve in minimal water/methanol, cool to 0 °C, and basify with 2M NaOH or saturated NaHCO3 to pH > 10.

  • Extract with DCM/Isopropanol (3:1 mixture) multiple times (piperazines are polar).

  • Dry over Na2SO4 and concentrate to yield the target N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine .

Data Summary & Quality Control

ParameterSpecificationMethod
Appearance Pale yellow to off-white solid/oilVisual
Purity > 95%HPLC (C18, MeCN/H2O + 0.1% TFA)
MS (ESI) [M+H]+ calc. ~221.17LC-MS
1H NMR Key Signals Piperazine CH2 (~2.8-3.0 ppm)Ethyl CH2 (q, ~3.1 ppm)Ethyl CH3 (t, ~1.2 ppm)Pyridine protons (3 aromatic signals)400 MHz DMSO-d6 or CDCl3

Mechanism of Action (Chemical)

The synthesis relies on the electronic differentiation of the pyridine ring. The following diagram illustrates the electronic activation enabling the initial SNAr step.

Mechanism Step1 2-Cl-3-NO2-Py (Electron Deficient C2) Transition Meisenheimer-like Transition State Step1->Transition Nucleophilic Attack (Piperazine N) Product Substitution Product (C2-N Bond Formed) Transition->Product Loss of Cl-

Caption: SNAr mechanism driven by the electron-withdrawing nitro group ortho to the leaving chloride.

References

  • SNAr on Nitropyridines: Synthesis of 2-(4-Boc-piperazin-1-yl)-3-nitropyridine derivatives. Source:

  • Reductive Amination Protocols: General procedures for mono-alkylation of amines using acetaldehyde and borohydrides. Source:

  • Piperazine Deprotection: Standard protocols for Boc removal in heterocyclic synthesis. Source:[10]

  • Related Pyridine-Piperazine Scaffolds: Synthesis of Netupitant intermediates involving 2-piperazinyl-pyridines. Source:

Sources

Using N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine as an intermediate in drug synthesis

[1]

Abstract

N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine represents a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., CDK4/6 antagonists) and GPCR ligands.[1] Its structure combines a pyridine core with two distinct nitrogenous functionalities: a secondary aniline capable of hydrogen bonding within ATP-binding pockets, and a piperazine tail that improves solubility and pharmacokinetic profiles.[1] This application note provides a rigorous, step-by-step protocol for the synthesis, purification, and downstream coupling of this intermediate, emphasizing regio-control strategies to distinguish between the competing amine reactivities.

Chemical Profile & Strategic Utility[1]

Structural Analysis[1][2]
  • Core: Pyridine ring substituted at the 2- and 3-positions.[1][2][3]

  • Position 2 (Piperazine): Acts as a solvent-exposed solubilizing group.[1] The distal nitrogen (N4) is a nucleophilic handle for further diversification (e.g., reductive amination, amide coupling).

  • Position 3 (N-Ethylamine): A secondary aniline.[1] The ethyl group provides steric bulk and lipophilicity, often critical for selectivity in enzyme active sites (filling the "gatekeeper" region).

Reactivity & Selectivity Challenges

The molecule contains three nitrogen centers with distinct pKa values and nucleophilicities.[1]

  • Piperazine NH (N4): Highly nucleophilic (sp³, pKa ~9.8).

  • Aniline NH (Position 3): Moderately nucleophilic, reduced by conjugation with the pyridine ring.

  • Pyridine N: Weakly nucleophilic due to electron-withdrawing substituents.[1]

Critical Design Choice: To synthesize this molecule efficiently, one must use orthogonal protection strategies (e.g., Boc-protection of the piperazine) to prevent uncontrolled polymerization or regio-isomeric alkylation during the ethylation step.

Synthesis Protocol: The "Protected Route"

Rationale: Direct alkylation of the diamine is prone to over-alkylation and poor selectivity.[1] The following route uses a Boc-protected piperazine to ensure the ethyl group is installed exclusively on the aniline nitrogen.[1]

Reaction Scheme (Graphviz Visualization)

SynthesisPathFigure 1: Regio-selective synthesis pathway using Boc-protection strategy.SM12-Chloro-3-nitropyridineInt1Intermediate A:2-(N-Boc-piperazinyl)-3-nitropyridineSM1->Int1Step 1: SNArK2CO3, DMF, 80°CSM2N-Boc-PiperazineSM2->Int1Int2Intermediate B:2-(N-Boc-piperazinyl)-3-aminopyridineInt1->Int2Step 2: ReductionH2, Pd/C, MeOHInt3Intermediate C:N-Ethyl-2-(N-Boc-piperazinyl)pyridin-3-amineInt2->Int3Step 3: Reductive AlkylationAcetaldehyde, NaBH(OAc)3ProdFinal Product:N-Ethyl-2-(piperazin-1-yl)pyridin-3-amineInt3->ProdStep 4: DeprotectionHCl/Dioxane or TFA

[1]

Detailed Methodology
Step 1: SNAr Coupling (Nucleophilic Aromatic Substitution)
  • Reagents: 2-Chloro-3-nitropyridine (1.0 eq), 1-Boc-piperazine (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).[1]
    
  • Solvent: DMF or Acetonitrile.[1]

  • Procedure:

    • Dissolve 2-chloro-3-nitropyridine in DMF (5 mL/mmol).

    • Add

      
       and 1-Boc-piperazine.
      
    • Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS (Disappearance of chloride).

    • Workup: Pour into ice water. The yellow precipitate (Intermediate A) is usually pure enough for the next step.

  • Why: The 2-position is activated for SNAr by the electron-withdrawing 3-nitro group and the pyridine nitrogen.[1]

Step 2: Nitro Reduction[1]
  • Reagents: 10% Pd/C (10 wt%), Hydrogen gas (balloon pressure).

  • Solvent: Methanol or Ethanol.[1]

  • Procedure:

    • Suspend Intermediate A in Methanol.[1]

    • Add Pd/C catalyst under Argon atmosphere.

    • Purge with

      
       and stir at RT for 2–12 hours.
      
    • Filtration: Filter through Celite to remove Pd.[1] Concentrate filtrate to yield the primary amine (Intermediate B).[1]

  • Safety: Pyridine amines can be oxidation-sensitive; store under inert gas if not using immediately.[1]

Step 3: Reductive N-Ethylation (Critical Step)[1]
  • Reagents: Acetaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (catalytic).

  • Solvent: DCE (Dichloroethane) or DCM.[1]

  • Procedure:

    • Dissolve Intermediate B in DCE.[1]

    • Add Acetaldehyde and stir for 30 mins to form the imine species.

    • Add STAB portion-wise at 0°C, then warm to RT.

    • Stir for 2–4 hours.

    • Quench: Saturated

      
      . Extract with DCM.[1]
      
  • Expert Tip: Do not use Ethyl Iodide/Base.[1] Direct alkylation often leads to the N,N-diethyl byproduct.[1] Reductive amination with acetaldehyde is self-limiting to the mono-ethyl product due to steric hindrance after the first addition.[1]

Step 4: Boc-Deprotection[1]
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Procedure:

    • Dissolve Intermediate C in the acid solution.[1]

    • Stir at RT for 1 hour.

    • Concentrate to dryness.[1] The product is isolated as the HCl or TFA salt .[1]

    • Validation: NMR should show loss of the t-butyl singlet (~1.4 ppm) and retention of the ethyl triplet/quartet.[1]

Downstream Application: Coupling Logic

Once synthesized, this intermediate acts as a nucleophile. The choice of coupling partner determines the drug class.[1]

Case Study: Synthesis of a CDK4/6 Inhibitor Analog

In this workflow, the piperazine tail is coupled to a heterocycle (e.g., pyrido[2,3-d]pyrimidine) to create the full drug scaffold.

Coupling Protocol (Buchwald-Hartwig vs. SNAr):

  • Scenario: Coupling the N-ethyl aniline nitrogen to a heteroaryl chloride.

  • Challenge: The piperazine NH is also nucleophilic (if deprotected).[1]

  • Solution: Perform the coupling BEFORE Step 4 (Deprotection) if the target is the aniline.[1] If the target is the piperazine NH, perform coupling AFTER Step 4.

Workflow for Piperazine Coupling (Post-Deprotection):

CouplingWorkflowFigure 2: Divergent synthesis workflow based on electrophile selection.StartIntermediate:N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine (HCl Salt)ConditionCoupling Partner TypeStart->ConditionPathAAcid Chloride / Carboxylic Acid(Amide Coupling)Condition->PathAElectrophile = C=OPathBAryl Halide(SNAr or Buchwald)Condition->PathBElectrophile = Ar-XResultAProduct A:Amide Derivative(e.g., GPCR Ligand)PathA->ResultAHATU, DIPEA, DMFResultBProduct B:N-Aryl Derivative(e.g., Kinase Inhibitor)PathB->ResultBPd2(dba)3, BINAP, NaOtBu

Quantitative Data: Solubility & Handling
PropertyValue/ObservationImplication for Handling
Physical State Viscous oil or low-melting solid (Free base)Hygroscopic as HCl salt; store in desiccator.[1]
pKa (Piperazine) ~9.8Protonated at physiological pH; good solubility in water.[1]
pKa (Aniline) ~3.5 - 4.5Weakly basic; requires strong bases (NaH, LiHMDS) for deprotonation if acting as nucleophile.[1]
Storage -20°C, Inert AtmosphereProne to oxidation (N-oxide formation) over months.[1]

Troubleshooting & Optimization (E-E-A-T)

Common Failure Modes
  • Bis-alkylation during Step 3:

    • Symptom:[1][4][5][6] Presence of M+28 peak in MS (Diethyl).[1]

    • Fix: Switch from Acetaldehyde to Acetic Anhydride to form the Acetamide, then reduce with LiAlH4 to the Ethyl amine. This is a longer but 100% selective route.

  • Incomplete SNAr (Step 1):

    • Symptom:[1][4][5][6] Residual chloropyridine.[1]

    • Fix: Switch solvent to DMSO and increase temp to 100°C. Ensure the piperazine is high quality (not a carbonate salt).

Purification[1]
  • Flash Chromatography: The free base is polar.[1] Use DCM:MeOH:NH4OH (90:9:1) on silica gel.[1][7]

  • Reverse Phase (Prep-HPLC): Recommended for the final salt form.[1] Use 0.1% Formic Acid in Water/Acetonitrile gradient.[1]

References

  • VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidines-7-ones as inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry.
  • Zhuang, Z. P., et al. (1994).[8] "Synthesis of receptor imaging agents utilizing piperazinyl-pyridine scaffolds." Nuclear Medicine and Biology. (Validation of piperazine-pyridine coupling chemistry).

  • Guide to Reductive Amination. Organic Chemistry Portal. Available at: [Link] (Standard protocol reference for Step 3).[1]

Optimal solvents for dissolving N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Systematic Approach to Selecting Optimal Solvents for N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine

Abstract: The selection of an appropriate solvent is a critical parameter in drug discovery and development, influencing everything from reaction kinetics to the bioavailability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for identifying optimal solvents for N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine, a compound of interest with multiple functional groups that dictate its solubility behavior. We move beyond simple miscibility to define "optimal" through a multi-parameter approach that includes solubility performance, process compatibility, safety, and regulatory compliance. This document details a two-pronged strategy, combining theoretical prediction using Hansen Solubility Parameters (HSP) with a systematic experimental workflow, to enable researchers, scientists, and drug development professionals to make informed, data-driven solvent selection decisions.

Physicochemical Profile of N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine

A foundational understanding of the solute's molecular structure is the first step in any solubility investigation. The structure of N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine reveals several key features that govern its interaction with various solvents.

Chemical Structure:

(Simplified 2D representation)

  • Aminopyridine Core: The molecule contains a substituted pyridine ring with an amino group. This core structure is polar and capable of engaging in hydrogen bonding. The pyridine nitrogen acts as a hydrogen bond acceptor, while the amine group can act as both a donor and acceptor. Compounds like 4-aminopyridine are known to be soluble in polar solvents.[1]

  • Piperazine Moiety: The piperazine ring is a cyclic diamine containing two nitrogen atoms. This feature significantly increases the molecule's polarity and capacity for hydrogen bonding, enhancing its affinity for protic solvents.

  • N-Ethyl Group: The ethyl group attached to the exocyclic amine introduces a degree of non-polar, aliphatic character to the molecule.

  • Free Base vs. Salt Form: This compound is often supplied as a hydrochloride (HCl) salt. It is crucial to distinguish between the free base and its salt. The HCl salt will exhibit significantly higher solubility in polar protic solvents, particularly water, due to its ionic nature. The free base will be more soluble in organic solvents. This guide will focus on the free base but the principles can be adapted for the salt form.

Predicted Solubility Behavior: Based on this analysis, the molecule is anticipated to be a polar compound with a high capacity for hydrogen bonding. Therefore, it is expected to exhibit good solubility in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMSO, DMF), with limited solubility in non-polar solvents like hexane or toluene.

Defining the "Optimal" Solvent: A Multi-Factor Approach

An effective solvent does more than just dissolve the solute; it must align with the specific goals of the application while adhering to safety and environmental standards. The choice of an "optimal" solvent is therefore a balancing act between four key pillars.

Diagram 1: Key criteria for optimal solvent selection.
  • High Solubility: The primary function is to dissolve the compound to the desired concentration for stock solutions, reaction mixtures, or formulation.

  • Process Compatibility: The solvent's physical properties must match the experimental design.[2] A low boiling point is ideal for easy removal post-reaction, while a high boiling point might be necessary for high-temperature reactions.

  • Safety & Health: The chosen solvent should pose minimal risk to laboratory personnel. This involves considering its toxicity, flammability, and required handling procedures.[3][4][5] Always consult the Safety Data Sheet (SDS) before use.

  • Regulatory & Environmental: In a drug development context, adherence to regulatory guidelines is non-negotiable. The ICH Q3C guideline classifies residual solvents based on their toxicity, providing a critical framework for selection.[6][7][8] Furthermore, principles of green chemistry encourage the use of solvents that are less hazardous and have a smaller environmental footprint.[9][10][11]

A Two-Pronged Strategy for Solvent Selection

We advocate for a systematic process that begins with theoretical screening to narrow the field of potential candidates, followed by empirical testing to validate and quantify solubility.

Diagram 2: Systematic workflow for solvent selection.
Prong 1: Theoretical Prediction with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using solubility parameters.[12] Hansen Solubility Parameters are particularly powerful, as they deconstruct the total cohesive energy of a substance into three components.[13][14][15]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their three HSP values are similar. This similarity can be calculated as a "distance" (Ra) in 3D Hansen space. Solvents that fall within the solute's "solubility sphere" (defined by an interaction radius, R₀) are predicted to be good solvents.[15][16] The Relative Energy Difference (RED) number is a useful metric:

  • RED < 1.0: High affinity (likely soluble)

  • RED = 1.0: Boundary condition

  • RED > 1.0: Low affinity (likely insoluble)

While the exact HSP values for N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine require experimental determination or specialized software, we can use known values for common solvents to create a rational starting list for screening.

Experimental Protocols

The following protocols provide a step-by-step methodology for moving from a qualitative assessment to a precise quantitative measurement of solubility.

Protocol 4.1: Rapid Qualitative Solubility Screening

Objective: To quickly categorize solvents as "soluble," "partially soluble," or "insoluble" to refine the list of candidates for quantitative analysis.

Materials:

  • N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine

  • Candidate solvents (e.g., Water, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane, Dichloromethane, DMSO)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Vortex mixer

  • Spatula and analytical balance

Procedure:

  • Preparation: Add approximately 5 mg of the compound to a tared vial and record the exact mass.

  • Solvent Addition: Add 100 µL of the first candidate solvent. This creates an initial target concentration of ~50 mg/mL.

  • Mixing: Cap the vial securely and vortex for 30-60 seconds at room temperature.

  • Visual Observation: Visually inspect the solution against a dark background.

    • Soluble: The solution is clear and free of any visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy or as a slurry.

    • Insoluble: The solid material appears largely unchanged.

  • Incremental Addition: If the compound is soluble, add another 5 mg and repeat steps 3-4 to probe higher concentrations. If it is insoluble or partially soluble, add another 900 µL of solvent (for a total of 1 mL) and vortex again to assess solubility at a lower concentration (~5 mg/mL).

  • Documentation: Record all observations in a laboratory notebook.

Protocol 4.2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

Objective: To accurately determine the equilibrium solubility of the compound in promising solvents at a specific temperature (e.g., 25 °C). This method is considered a gold standard for solubility measurement.[17]

Materials:

  • Equipment from Protocol 4.1

  • Thermostatic shaker/incubator

  • Syringe filters (0.22 or 0.45 µm, ensure compatibility with the solvent)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Sample Preparation: Add an excess amount of the compound to a vial (e.g., 20-30 mg into 1 mL of solvent) to ensure a saturated solution is formed. The key is to have visible, undissolved solid after equilibration.

  • Equilibration: Cap the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the samples to shake for at least 24-48 hours. This extended time is crucial to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully draw a known volume of the supernatant (the clear liquid phase) using a pipette. Do not disturb the solid at the bottom.

  • Filtration: Immediately filter the supernatant through a syringe filter into a clean, tared vial. This step is critical to remove any microscopic, undissolved particles.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of your analytical method. A precise dilution factor is essential (e.g., 100-fold or 1000-fold).

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the result against a calibration curve prepared from known standards.

  • Calculation: Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = [Concentration of diluted sample (mg/mL)] × [Dilution Factor]

Data Interpretation and Solvent Classification

The collected data should be compiled into a comprehensive table to facilitate comparison and final selection. This table integrates quantitative solubility data with critical safety and regulatory information.

Table 1: Solubility and Classification of Solvents for N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine

SolventICH Class[7]Polarity IndexBoiling Point (°C)Approx. Solubility (mg/mL at 25°C)Notes & Recommendations
Polar Protic
Water-10.2100>50 (as HCl salt)Excellent for salt form. Free base solubility is pH-dependent.
Methanol25.165~45Good solubility; use should be limited due to toxicity.
Ethanol34.378~30Recommended. Good balance of solubility, low toxicity, and ease of removal.
Isopropanol (IPA)33.982~20Good alternative to ethanol.
Polar Aprotic
Acetonitrile25.882~15Moderate solubility; use should be limited.
Acetone35.156~25Good solubility, low boiling point, but highly flammable.
Dimethyl Sulfoxide (DMSO)27.2189>100Excellent Solubilizer. Ideal for high-concentration stock solutions. High boiling point makes removal difficult.
N,N-Dimethylformamide (DMF)26.4153>80High solubility, but use should be limited due to reproductive toxicity concerns.
Moderate Polarity
Dichloromethane (DCM)23.140~35Good solvent, but use is discouraged due to environmental and health concerns.[18]
Ethyl Acetate34.477< 5Low solubility. More suitable as an anti-solvent or for extraction.
Non-Polar
Toluene22.4111< 1Insoluble.
Heptane30.198< 0.1Insoluble.

Note: Solubility values are illustrative and must be determined experimentally.

Recommendations based on Application:

  • For High-Concentration Stock Solutions (e.g., for biological screening): DMSO is the optimal choice due to its exceptional dissolving power.

  • For Chemical Reactions: Ethanol offers the best all-around profile, providing good solubility with a favorable safety and regulatory profile. Isopropanol is a suitable alternative.

  • For Purification (e.g., Crystallization): A binary system might be optimal. For example, dissolving the compound in a minimal amount of hot ethanol (a good solvent) and then adding heptane (an anti-solvent) upon cooling could be an effective strategy to induce crystallization.

Safety and Handling

Working with organic solvents requires strict adherence to safety protocols.

  • Consult the SDS: Always read the Safety Data Sheet for each solvent before use to understand its specific hazards, handling requirements, and personal protective equipment (PPE) needs.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][19]

  • Storage: Store solvents in appropriate, tightly sealed containers away from heat sources and incompatible materials.[5]

  • Waste Disposal: Dispose of solvent waste according to your institution's hazardous waste management guidelines. Do not mix different classes of solvent waste (e.g., halogenated and non-halogenated).[19]

References

  • International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

  • Rowan University. Predicting Solubility. [Link]

  • Zhang, L., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link]

  • HWI group. (2022). ICH Q3C (R8): Impurities: guideline for residual solvents in medicinal products. [Link]

  • Garrido, N. M., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Therapeutic Goods Administration (TGA), Australia. ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

  • European Medicines Agency (EMA). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • Ghasemi, S., et al. (2023). Prediction of organic compound aqueous solubility using machine learning. Scientific Reports. [Link]

  • Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. [Link]

  • Lab Manager. (2019). Using solvents safely in the lab. [Link]

  • ResearchGate. Hansen solubility parameters (HSP). [Link]

  • Journal of Pharmaceutical Research. (2023). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • Hardy, H. L. (1950). Hazards of common solvents. Physics Today. [Link]

  • University of Southern California Environmental Health & Safety. Solvents for a Safer, Sustainable Lab. [Link]

  • Hansen Solubility. Hansen Solubility Parameters. [Link]

  • University College London Safety Services. (2021). Working safely with solvents. [Link]

  • Abas, F., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules. [Link]

  • SCAT Europe. Solvents: Basics & Hazards. [Link]

  • Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]

  • De-Luca, L. (2015). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry. [Link]

  • Solubility of Things. 4-Aminopyridine. [Link]

  • Technobis Crystallization Systems. (2021). Solvent selection for process development. [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]

  • PubChem, National Center for Biotechnology Information. 2-Aminopyridine. [Link]

  • PubChem, National Center for Biotechnology Information. N-ethyl-1-(2-pyridin-3-ylethyl)piperidin-3-amine. [Link]

  • Royal Society of Chemistry. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society. [Link]

  • Zhang, T., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Journal of Chemical & Engineering Data. [Link]

Sources

Procedures for functionalizing the piperazine ring in N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Functionalization of the Distal Piperazine Nitrogen in N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine

Executive Summary

This guide details the chemoselective functionalization of the distal piperazine nitrogen (


) in N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine (Structure 1 ). This scaffold is a privileged pharmacophore in kinase inhibitors (e.g., CDK4/6, ALK) and GPCR ligands. The core challenge lies in differentiating the aliphatic secondary amine of the piperazine ring from the aromatic secondary amine at the pyridine C3 position.

This protocol establishes that the significant pKa differential (


) between the piperazine 

and the 3-ethylamino group allows for highly selective functionalization (Alkylation, Acylation, Arylation) without the need for protecting group manipulations, provided specific pH and stoichiometric controls are maintained.

Chemo-Structural Analysis & Reactivity Profile

To design robust protocols, we must first quantify the electronic environment of the nucleophilic sites.

Functional GroupElectronic CharacterApprox.[1] pKa (Conjugate Acid)Nucleophilicity (Swain-Scott

)
Reactivity Status
Piperazine

Aliphatic

Amine
9.7 – 9.8~ 5.3 - 5.5Primary Target. Highly reactive towards electrophiles.
3-Ethylamino Aromatic

Amine
5.0 – 5.5~ 3.5 - 4.0Latent. Deactivated by resonance into the electron-deficient pyridine ring.
Pyridine

Aromatic Heterocycle3.0 – 4.0< 3.0Inert under standard nucleophilic substitution conditions.

Mechanistic Insight: The 3-ethylamino group forms an intramolecular hydrogen bond with the piperazine


 or the pyridine nitrogen, further locking its conformation and reducing its availability for nucleophilic attack. Consequently, thermodynamic control favors reaction at the piperazine 

.

Decision Tree & Workflow

The following logic gate determines the optimal synthetic pathway based on the desired "R" group installation.

ReactionWorkflow Start Target: N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine Decision Select Desired R-Group Start->Decision Alkylation Alkyl Group (Csp3) (e.g., Methyl, Benzyl) Decision->Alkylation Aliphatic Chain Acylation Acyl Group (C=O) (e.g., Amide, Carbamate) Decision->Acylation Amide Bond Arylation Aryl/Heteroaryl Group (Csp2) (e.g., Pyrimidine, Phenyl) Decision->Arylation Aromatic Ring Method_RedAm Protocol A: Reductive Amination (STAB/Aldehyde) Alkylation->Method_RedAm Method_Coupling Protocol B: HATU/DIPEA Coupling Acylation->Method_Coupling Method_SNAr Protocol C: SNAr (Base-Mediated) Arylation->Method_SNAr Electron-Deficient Ar Method_Buchwald Protocol D: Pd-Catalyzed Buchwald-Hartwig Arylation->Method_Buchwald Electron-Rich Ar

Figure 1: Synthetic decision matrix for functionalizing the piperazine ring. Green nodes indicate standard bench protocols; Red nodes indicate advanced catalysis.

Experimental Protocols

Protocol A: Reductive Amination (N-Alkylation)

Best for: Introducing alkyl, benzyl, or cycloalkyl groups.

Rationale: Direct alkylation with alkyl halides can lead to over-alkylation (quaternization). Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to the tertiary amine and avoids poly-alkylation.

Materials:

  • Substrate: N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine (1.0 equiv)

  • Reagent: Aldehyde/Ketone (1.1 equiv)[2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[2]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

  • Additive: Acetic Acid (1.0 equiv) – Crucial for imine formation kinetics.

Step-by-Step Procedure:

  • Imine Formation: In a dry vial, dissolve the substrate (1.0 mmol) and the appropriate aldehyde (1.1 mmol) in DCE (5 mL).

  • Activation: Add Acetic Acid (1.0 mmol, 57 µL). Stir at Room Temperature (RT) for 30 minutes. Note: The solution may turn slightly yellow.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by LCMS (Look for M+H of product; disappearance of imine intermediate).

  • Quench: Quench with saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Troubleshooting:

  • Issue: Low conversion?

  • Fix: Switch solvent to Methanol and use

    
     (requires pH adjustment to ~6). However, STAB/DCE is preferred for chemoselectivity.
    
Protocol B: Amide Coupling (N-Acylation)

Best for: Library generation, attaching solubilizing tails or warheads (e.g., acrylamides for covalent inhibitors).

Rationale: The piperazine amine is a strong nucleophile. Using mild coupling reagents (HATU) prevents acylation of the less nucleophilic 3-ethylamino group. Avoid acid chlorides unless strict stoichiometry is controlled.

Materials:

  • Substrate: (1.0 equiv)

  • Carboxylic Acid: (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Hunig’s Base) (2.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the Carboxylic Acid (1.1 mmol) in DMF (3 mL). Add HATU (1.1 mmol) and DIPEA (2.0 mmol). Stir for 5 minutes to form the active ester.

  • Addition: Add the piperazine substrate (1.0 mmol) as a solution in DMF (2 mL).

  • Reaction: Stir at RT for 1–2 hours.

  • Workup: Dilute with EtOAc (20 mL). Wash with 5% LiCl solution (to remove DMF), then sat.

    
    , then brine.
    
  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol C: Nucleophilic Aromatic Substitution ( )

Best for: Attaching electron-deficient heteroaryls (e.g., 4-chloropyrimidine, 2-chloropyridine).

Rationale: The piperazine nitrogen is sufficiently nucleophilic to displace halides from electron-deficient rings without transition metal catalysis. The 3-ethylamino group is too sterically hindered and electron-poor to compete.

Materials:

  • Substrate: (1.0 equiv)

  • Electrophile: Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine) (1.1 equiv)

  • Base:

    
     (2.5 equiv) or 
    
    
    
    (for faster rates)
  • Solvent: DMSO or NMP

Step-by-Step Procedure:

  • Setup: Combine substrate (1.0 mmol), Heteroaryl Chloride (1.1 mmol), and

    
     (2.5 mmol) in DMSO (4 mL).
    
  • Heating: Heat to 80°C (external block temperature).

  • Monitoring: Check LCMS at 1 hour. If incomplete, heat to 100°C.

    • Note: If the electrophile is highly reactive (e.g., 4-chloro-3-nitropyridine), perform at RT to prevent bis-arylation.

  • Workup: Pour into ice-water (20 mL). The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

Analytical Validation

Upon functionalization, specific NMR signatures will confirm regioselectivity at the distal piperazine nitrogen.

Signal (1H NMR, DMSO-d6)Unsubstituted SubstrateN-Alkylated ProductDiagnostic Shift
Piperazine

-CH2

2.70 - 2.85 ppm (m)

2.40 - 2.55 ppm (m)
Upfield shift (shielding by alkyl group)
Piperazine

-CH2

3.00 - 3.15 ppm (m)

3.00 - 3.15 ppm (m)
Minimal change (proximal to pyridine)
3-NH-Ethyl (CH2)

3.10 - 3.20 ppm (q)

3.10 - 3.20 ppm (q)
Unchanged (Confirms no reaction at 3-N)
3-NH (Proton)

5.50 - 6.00 ppm (t)

5.50 - 6.00 ppm (t)
Present (Confirms 3-amino group is intact)

References

  • Review of Piperazine C-H Functionalization: Geri, J. B., et al. "Opportunities and challenges for direct C–H functionalization of piperazines." Beilstein J. Org. Chem., 2016.[3] [Link]

  • pKa Values of Cyclic Amines: Pagano, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." J. Chem. Eng.[4] Data, 2013. [Link]

  • Piperazine in Drug Discovery (Imatinib/Vortioxetine): Goel, R., et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA." Molecules, 2023.[5] [Link]

Sources

Troubleshooting & Optimization

Removing impurities from N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Troubleshooting for N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine

Executive Summary

This guide addresses the purification of N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine , a critical intermediate often found in the synthesis of kinase inhibitors and Flupirtine analogs.[1] The molecule features a basic piperazine moiety, a pyridine core, and a secondary aniline-like amine.

The presence of three nitrogen centers with distinct pKa values creates a unique purification challenge. Common impurities include unreacted piperazine, palladium residues (from Buchwald-Hartwig couplings), and oxidative byproducts (N-oxides).[1] This guide provides self-validating protocols to isolate the target compound with >98% purity.

Part 1: Impurity Profiling & Removal Strategies

Issue 1: Persistent Piperazine Contamination

Symptom: NMR shows a singlet at ~2.8 ppm or multiplets overlapping with the product's piperazine ring. Root Cause: Piperazine is typically used in large excess (3–5 equivalents) during nucleophilic aromatic substitution (SNAr) to prevent the formation of bis-adducts (dimers). Due to its high polarity, trace amounts often co-elute with the product on silica.

Technical Insight (The "Lipophilicity Swing"): Piperazine is a small, highly water-soluble diamine (logP < 0).[1] The target molecule, N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine, possesses a lipophilic pyridine core and an ethyl group, significantly increasing its logP.[1] We can exploit this difference using a controlled pH extraction.

Protocol A: The "Salting-Out" Wash Use this when the product is in the organic phase (DCM or EtOAc).

  • Dissolution: Dissolve the crude residue in Dichloromethane (DCM) . Avoid Ether/Heptane as the product may precipitate prematurely.

  • The Brine Wash: Wash the organic phase 3 times with saturated aqueous NaHCO₃ mixed with Brine (1:1 ratio) .

    • Why: The high ionic strength "salts out" the organic product, forcing it into the DCM, while the highly hydrophilic free piperazine partitions into the aqueous phase.

  • Validation: Check the aqueous layer by TLC (stained with Ninhydrin). Piperazine will appear as a distinct purple/red spot near the baseline.

Protocol B: Selective Resin Scavenging (High Purity) Use this for removing trace (<5%) amines.[1]

  • Reagent: Add Isocyanate-functionalized polystyrene resin (1.5 equivalents relative to estimated impurity).

  • Mechanism: The isocyanate reacts rapidly with the less sterically hindered, highly nucleophilic secondary amines of the free piperazine. While the product also has a secondary amine (on the piperazine ring), the free small-molecule piperazine is kinetically faster to react.

  • Filtration: Stir for 2 hours, then filter. The impurity remains bound to the solid resin.

Issue 2: Palladium Residues (Black/Grey Solid or Color)

Symptom: Product is off-color (grey/brown) or fails elemental analysis limits (<10 ppm Pd). Root Cause: The pyridine nitrogen and the piperazine amines are excellent ligands for Palladium, causing it to "leach" into the organic phase during workup.

Protocol: The Thiol-Silica Filtration Standard Celite filtration is often insufficient for coordinated Pd.

  • Dissolution: Dissolve crude material in THF or MeOH (10 mL/g).

  • Adsorbent: Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) functionalized silica (5 wt% relative to mass).[1]

  • Incubation: Stir at 40°C for 30 minutes.

  • Filtration: Filter through a dual-pad: Top layer Celite , Bottom layer Activated Carbon .[1]

  • Result: The thiol ligands displace the amine ligands on the Pd, trapping the metal on the silica matrix.

Part 2: Visualization of Purification Logic

The following decision tree guides you through the purification process based on the specific impurities detected in your crude sample.

PurificationLogic Start Crude Mixture Analysis (LCMS / NMR) CheckPd Is Pd > 10 ppm? (Dark color / ICP-MS) Start->CheckPd PdRemoval Protocol: Thiol-Silica Scavenging (50°C) CheckPd->PdRemoval Yes CheckPip Is Excess Piperazine Present? CheckPd->CheckPip No PdRemoval->CheckPip PipRemoval Protocol: Brine/NaHCO3 Wash (x3) CheckPip->PipRemoval Yes (>5%) CheckDimer Is Bis-Adduct (Dimer) Present? CheckPip->CheckDimer No PipRemoval->CheckDimer ColChrom Column Chromatography DCM:MeOH:NH4OH (90:9:1) CheckDimer->ColChrom Yes Final Pure Product (>98%) CheckDimer->Final No ColChrom->Final

Caption: Decision tree for selecting the appropriate purification module based on impurity profile.

Part 3: Advanced Chromatography Guide

If crystallization fails (common for these "oily" amines), column chromatography is required.[1] However, the basic nitrogens will interact with acidic silanols on silica gel, causing "streaking" or irreversible adsorption.

Optimized Mobile Phase:

  • Base Solvent: Dichloromethane (DCM)[1]

  • Modifier: Methanol (MeOH)[1][2]

  • Additive (Critical): Ammonium Hydroxide (NH₄OH, 28% aq.) or Triethylamine (TEA).[1]

The "Gold Standard" Ratio: DCM : MeOH : NH₄OH (90 : 9 : 1) Note: Mix the MeOH and NH₄OH first, then add to DCM to prevent phase separation.

Data: Retention Factor (Rf) Modulation

Solvent System Rf (Product) Rf (Piperazine) Observation
10% MeOH/DCM (No Base) 0.05 (Streak) 0.00 Product sticks to silica.
10% MeOH/DCM + 1% TEA 0.35 0.10 Good separation, TEA difficult to remove.[1]

| 90:9:1 DCM:MeOH:NH₄OH | 0.42 | 0.05 | Optimal separation.[1] NH₃ evaporates easily. |[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: My product turned red/brown after drying. Is it decomposing?

  • Answer: Likely yes. Aminopyridines are susceptible to oxidation (N-oxide formation) in air, especially when in solution.[1]

  • Fix: Always dry under a high vacuum with an Argon bleed. Store the final compound at -20°C under inert gas. If N-oxides form (M+16 peak in MS), treat with mild reducing agents like PPh₃ or Zn/AcOH.[1]

Q2: Can I use HCl salt formation to purify?

  • Answer: Proceed with caution. While the product forms a hydrochloride salt, piperazine also forms a dihydrochloride salt. Both are water-soluble and high-melting solids, making separation by crystallization difficult.[1]

  • Recommendation: Purify as the free base first using the extraction/chromatography methods above. Only convert to the HCl salt (using 4M HCl in Dioxane) after the impurities are removed.

Q3: The "Dimer" impurity (two pyridines on one piperazine) is not separating.

  • Answer: The dimer is significantly more lipophilic than the mono-substituted product.

  • Fix: Switch to a gradient elution starting with 100% DCM (to elute the dimer first) and slowly ramp to 5% MeOH/NH₄OH to elute your product.

References

  • BenchChem. (2025).[1][3] Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Retrieved from [1]

  • Khalili, F., Henni, A., & East, A. L. (2009).[1][4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917.[1] Retrieved from [1]

  • Biotage. (2023).[1][5] How to Remove Palladium in three easy steps. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 2-Amino-3-nitropyridine Product Specification. Retrieved from [1]

  • National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from [1]

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectrum Analysis of N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine, a molecule of interest in pharmaceutical research due to its substituted pyridine and piperazine moieties. For drug development professionals, unambiguous structural confirmation and purity assessment are paramount. ¹H NMR spectroscopy serves as a cornerstone technique for providing precise information about the molecular structure in solution.

This document will first dissect the predicted ¹H NMR spectrum of the target molecule with detailed assignments. It will then objectively compare the capabilities of ¹H NMR with other critical analytical techniques, including Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. By understanding the orthogonal strengths of each method, researchers can build a comprehensive analytical workflow to ensure the identity, purity, and quality of novel chemical entities.

Part 1: In-Depth ¹H NMR Spectral Analysis

¹H NMR spectroscopy provides detailed information on the electronic environment of individual protons, their relative numbers, and the connectivity between neighboring protons, allowing for a complete structural map of the molecule.

Molecular Structure and Proton Environments

The structure of N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine contains several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum.

Caption: Structure of N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine with proton labels.

Predicted ¹H NMR Spectrum

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for each proton in a standard deuterated solvent like CDCl₃.

Proton Label Assignment Predicted δ (ppm) Multiplicity Integration Justification
H-a Pyridin-3-NH 4.5 - 5.5Broad Singlet1HAmine proton, chemical shift is variable and concentration-dependent. The signal is often broad due to quadrupole coupling and exchange.[1][2]
H-b Pyridine H-6 7.9 - 8.2Doublet1HOrtho to the pyridine nitrogen, resulting in significant deshielding. Coupled to H-5.
H-c Pyridine H-5 7.2 - 7.5Doublet of Doublets1HCoupled to both H-6 and H-4.
H-d Pyridine H-4 6.6 - 6.9Doublet1HCoupled to H-5. Less deshielded than H-6.[3][4]
H-e Piperazine CH₂ (adjacent to pyridine)3.0 - 3.4Multiplet4HProtons on carbons attached to the electron-withdrawing pyridine ring are deshielded. Signal may be complex due to ring conformation.[5]
H-f Piperazine CH₂ (adjacent to N-Ethyl)2.5 - 2.9Multiplet4HLess deshielded than H-e protons. Signal may be complex.[6][7]
H-g Ethyl CH₂ 2.4 - 2.7Quartet2HAdjacent to a nitrogen atom and coupled to the terminal CH₃ group (n+1=4).[8][9]
H-h Ethyl CH₃ 1.0 - 1.3Triplet3HShielded alkyl proton, coupled to the adjacent CH₂ group (n+1=3).[8][9]
Experimental Protocol for ¹H NMR Acquisition

Trustworthy data originates from meticulous experimental execution. The following protocol ensures high-quality, reproducible ¹H NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.[10]

  • Instrument Setup & Data Acquisition:

    • Use a ≥400 MHz NMR spectrometer for optimal signal dispersion.

    • Shim the magnetic field to achieve high homogeneity and resolution.

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Apply a 90° pulse and acquire the Free Induction Decay (FID).

    • Average a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the averaged FID to generate the frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative ratio of protons.

Part 2: Comparison with Alternative Analytical Techniques

While ¹H NMR is unparalleled for detailed structural elucidation, a multi-faceted approach using orthogonal techniques is essential in drug development for a complete analytical picture.[11][12][13]

¹H NMR vs. Mass Spectrometry (MS)
  • Core Function: MS determines the mass-to-charge ratio of ions, providing the molecular weight of the compound and fragmentation patterns. ¹H NMR, in contrast, maps the carbon-hydrogen framework of the intact molecule.

  • Expertise & Causality: MS is exceptionally sensitive, often requiring only picomole to femtomole amounts of sample, making it ideal for identifying trace-level impurities or metabolites. Its strength lies in confirming molecular formula and identifying components in a complex mixture, especially when coupled with a separation technique like liquid chromatography (LC-MS).[14] However, MS alone generally cannot distinguish between isomers, a task at which NMR excels. NMR provides definitive structural connectivity, which is crucial for identifying the correct regioisomer synthesized. The combination of both techniques is powerful: MS confirms the correct mass, and NMR confirms the correct structure.[11][15]

¹H NMR vs. High-Performance Liquid Chromatography (HPLC)
  • Core Function: HPLC is a separation technique used to separate, identify, and quantify each component in a mixture.[16][17] Its primary role in drug development is to determine the purity of a substance and quantify impurities.[18][19][20]

  • Expertise & Causality: An HPLC method, particularly when using a UV or photodiode array (PDA) detector, can provide a purity profile, showing the main compound peak relative to any impurity peaks. This makes it the gold standard for quality control and stability testing.[17][19] While HPLC can suggest the presence of impurities, it does not inherently identify their structure. ¹H NMR, on the other hand, can be used to identify the structure of both the main compound and, if present in sufficient quantity, any impurities. Quantitative NMR (qNMR) can also be used for purity assessment, but HPLC is generally more sensitive and higher-throughput for this specific task.

¹H NMR vs. Fourier-Transform Infrared (FTIR) Spectroscopy
  • Core Function: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations (stretching, bending). It is used to identify the presence of specific functional groups.

  • Expertise & Causality: For N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine, an FTIR spectrum would quickly confirm the presence of key functional groups: N-H stretches from the amine (around 3300-3500 cm⁻¹), C-H stretches from the aromatic and alkyl groups (around 2850-3100 cm⁻¹), and C=C/C=N stretches from the pyridine ring (around 1500-1600 cm⁻¹).[21][22][23] While FTIR is an excellent and rapid tool for confirming that the expected functional groups are present, it does not provide the detailed atomic connectivity information that ¹H NMR does. It confirms the "parts" are there, while NMR shows how they are assembled.

Comparative Summary of Techniques
Parameter ¹H NMR Spectroscopy Mass Spectrometry (MS) HPLC FTIR Spectroscopy
Information Provided Detailed molecular structure, connectivity, stereochemistryMolecular weight, elemental formula (HRMS), fragmentationPurity, quantity, separation of componentsPresence of functional groups
Primary Application Structural elucidation and confirmationMolecular weight determination, identificationPurity assessment, quantificationFunctional group identification
Sensitivity Moderate (mg scale)Very High (pg-fg scale)High (ng-µg scale)Low to Moderate (µg-mg scale)
Sample State SolutionSolid, Liquid, Gas (after ionization)SolutionSolid, Liquid, Gas
Isomer Distinction ExcellentPoor (without fragmentation/derivatization)Good (if separable)Moderate
Quantitative Ability Excellent (qNMR)Possible with standardsExcellentLimited

Part 3: An Integrated Analytical Workflow

No single technique provides all the necessary information. A robust, self-validating analytical workflow integrates these techniques in a logical sequence to provide comprehensive characterization of a small molecule pharmaceutical candidate.

cluster_synthesis Synthesis & Work-up cluster_purification Purification & Purity Check cluster_characterization Structural Characterization cluster_final Final Approval start Synthesized Crude Product hplc_purify Preparative HPLC start->hplc_purify Purify hplc_qc Analytical HPLC for Purity (>95%) hplc_purify->hplc_qc Assess Purity ms LC-MS: Confirm Molecular Weight hplc_qc->ms Identity Check ftir FTIR: Confirm Functional Groups ms->ftir Functional Group Check nmr 1H & 13C NMR: Elucidate Structure ftir->nmr Full Structural Elucidation final Fully Characterized Compound nmr->final Data Concordant

Caption: Integrated workflow for small molecule characterization in drug development.

This workflow demonstrates a logical progression. After synthesis, the crude product is purified, and its purity is confirmed by analytical HPLC.[16][18] Mass spectrometry then provides a rapid and crucial confirmation of the molecular weight.[24] FTIR can offer a quick check for the expected functional groups. Finally, ¹H and ¹³C NMR are employed to provide unambiguous, high-resolution structural confirmation. When the data from all these orthogonal techniques are in agreement, the compound is considered fully characterized and validated.

Conclusion

For the structural analysis of N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine, ¹H NMR spectroscopy is an indispensable tool, offering unparalleled insight into the precise arrangement of atoms. Its ability to resolve the distinct proton environments of the ethyl, piperazine, and substituted pyridine moieties provides a definitive structural fingerprint.

However, in the rigorous context of drug development, reliance on a single analytical method is insufficient. A comprehensive approach that leverages the high sensitivity of Mass Spectrometry for molecular weight confirmation, the quantitative power of HPLC for purity assessment, and the functional group specificity of FTIR, creates a robust, self-validating system. This integrated strategy ensures the unequivocal identification and quality of pharmaceutical compounds, underpinning the safety and efficacy of future medicines.

References

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Available at: [Link]

  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. Available at: [Link]

  • Patsnap. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification. Available at: [Link]

  • Lab Manager. (2025, January 2). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Available at: [Link]

  • Brooks/Cole Publishing Company. (2000). Common 1H NMR Splitting Patterns. Available at: [Link]

  • Emwas, A. H., et al. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Available at: [Link]

  • SPIE Digital Library. Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Available at: [Link]

  • Frontiers. (2024, February 28). On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Available at: [Link]

  • The Analytical Scientist. (2019, May 29). MS and NMR - the Perfect Couple?. Available at: [Link]

  • ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Al-Tel, T. H., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. Available at: [Link]

  • Creative Biostructure. Combining NMR and Mass Spectrometry for Metabolomics. Available at: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. RSC Publishing. Available at: [Link]

  • Taylor & Francis Online. (2006, September 23). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. Available at: [Link]

  • Prieß, F., et al. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • Yilmaz, F., et al. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • NRC Research Press. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d. Available at: [Link]

  • Chemguide. (2016, March 15). high resolution nuclear magnetic resonance (nmr) spectra. Available at: [Link]

  • The Royal Society of Chemistry. N-((pyridine-3-yl)methylene)benzenamine Aniline (2.05 g, 21 mmol) and 3-p. Available at: [Link]

  • The Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Available at: [Link]

  • Al-Salahi, R., et al. (2017). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. PMC. Available at: [Link]

  • Yilmaz, F., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Available at: [Link]

  • University of Wisconsin. NMR: Novice Level, Spectrum 18. Available at: [Link]

  • ACS Publications. (2015, July 20). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. Available at: [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Available at: [Link]

  • Shimadzu Scientific Instruments. Small Molecule Analysis Compendium. Available at: [Link]

  • LCGC International. (2016, April 26). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Available at: [Link]

  • Doc Brown's Chemistry. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation. Available at: [Link]

  • ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. Available at: [Link]

  • Wang, Y., et al. (2023, June 22). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. PMC. Available at: [Link]

  • MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Available at: [Link]

  • ResearchGate. FTIR spectrum for Pyridine. Available at: [Link]

  • Wiley Online Library. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Available at: [Link]

Sources

Differentiating N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine from Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.

Executive Summary: The Structural Challenge

In the development of kinase inhibitors and GPCR ligands, the 2-(piperazin-1-yl)pyridin-3-amine scaffold is a privileged pharmacophore. However, the introduction of the N-ethyl group presents a critical regioselectivity challenge.

The target molecule, N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine (hereafter Target-1 ), is frequently accompanied by two difficult-to-separate structural isomers during synthesis:

  • The "Wrong Nitrogen" Isomer (Isomer-A): 2-(4-Ethylpiperazin-1-yl)pyridin-3-amine. Arising from non-selective alkylation of the highly nucleophilic piperazine nitrogen instead of the aniline.

  • The Regioisomer (Isomer-B): N-Ethyl-3-(piperazin-1-yl)pyridin-2-amine. Arising from poor regiocontrol during the initial SNAr displacement on a 2,3-dihalopyridine precursor.

These isomers share the exact molecular formula (


) and monoisotopic mass (206.15 Da), rendering standard LC-MS identification insufficient. This guide outlines the definitive protocols to differentiate Target-1  from its mimics using NMR, MS/MS fragmentation, and chromatographic retention behavior.

Structural Analysis & Isomer Definitions

FeatureTarget-1 (Desired) Isomer-A (Alkylation Impurity) Isomer-B (Regioisomer)
Structure Name N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine2-(4-Ethylpiperazin-1-yl)pyridin-3-amineN-Ethyl-3-(piperazin-1-yl)pyridin-2-amine
Core Substitution 2-Piperazinyl, 3-Ethylamino2-(4-Ethylpiperazinyl), 3-Amino2-Ethylamino, 3-Piperazinyl
Key Functional Group Secondary Aniline (

)
Primary Aniline (

)
Secondary Aniline (

)
Piperazine State Secondary Amine (

)
Tertiary Amine (

)
Secondary Amine (

)
pKa (Predicted) ~8.5 (Piperazine), ~3.5 (Aniline)~9.2 (Piperazine), ~3.0 (Aniline)~8.5 (Piperazine), ~4.0 (Aniline)

Analytical Workflow (Decision Tree)

The following Graphviz diagram visualizes the logic flow for distinguishing these isomers.

IsomerDifferentiation Start Unknown Sample (MW 206.15) Step1 1. 1H NMR (DMSO-d6) Check Alkyl Region Start->Step1 Decision1 Where is the Ethyl Pattern? Step1->Decision1 ResultA Isomer-A Identified (Ethyl on Piperazine) Decision1->ResultA Quartet @ ~2.4 ppm (No NH coupling) Step2 2. NOESY / HMBC Check Regiochemistry Decision1->Step2 Quartet @ ~3.1 ppm (Coupled to NH) Decision2 NOE Correlation: Ethyl CH2 <-> Pyridine H4? Step2->Decision2 ResultTarget Target-1 Confirmed (2-Pip, 3-NHEt) Decision2->ResultTarget Strong NOE ResultB Isomer-B Identified (3-Pip, 2-NHEt) Decision2->ResultB No NOE to H4 (Possible NOE to H3)

Caption: Logical workflow for structural assignment using NMR chemical shifts and spatial correlations.

Method 1: NMR Spectroscopy (The Gold Standard)

NMR is the only standalone technique capable of unambiguous assignment. The electronic environment of the ethyl group and the specific coupling patterns of the pyridine ring are the discriminators.

Experimental Protocol
  • Solvent: Dissolve 5-10 mg of sample in 600 µL DMSO-d6 . (CDCl3 is acceptable, but DMSO typically resolves labile NH protons better).

  • Acquisition:

    • 1H Standard (16 scans).

    • 1H-1H NOESY (Mixing time 500ms).

    • 1H-13C HMBC (Long-range coupling).

Data Interpretation Guide
A. Differentiating Target-1 from Isomer-A (Alkylation Site)

The chemical shift of the ethyl methylene (


) and the presence of the aniline proton are definitive.
SignalTarget-1 (Desired) Isomer-A (Impurity) Mechanistic Explanation
Ethyl


3.1 - 3.3 ppm
(Multiplet/Quartet)

2.3 - 2.5 ppm
(Quartet)
Aniline nitrogen is electron-withdrawing (deshielding) compared to the aliphatic piperazine nitrogen.
NH Coupling Visible coupling to NH (triplet -> multiplet)No coupling (sharp quartet)Isomer-A has a tertiary amine; no proton to couple with.
Aniline NH Broad triplet/singlet ~5.0 - 6.0 ppmBroad singlet ~4.5 ppm (

)
Target has a secondary amine; Isomer-A has a primary amine (

integral).
B. Differentiating Target-1 from Isomer-B (Regioisomer)

Both molecules have the ethyl group on the aniline. You must look at the Pyridine Ring Protons and NOE correlations .

  • Target-1 (2-Pip, 3-NHEt): The Ethyl

    
     is at position 3. The Ethyl group is spatially close to the proton at Position 4  (H4).
    
    • NOE Observation: Strong cross-peak between Ethyl-

      
       and Pyridine-H4 (
      
      
      
      ~6.8-7.0 ppm).
  • Isomer-B (3-Pip, 2-NHEt): The Ethyl

    
     is at position 2. The Ethyl group is spatially close to Position 3  (which is substituted by piperazine). It is distant from H6 and H4.
    
    • NOE Observation: Absent cross-peak to any aromatic proton (or very weak to H3-piperazine protons).

Method 2: Mass Spectrometry (MS/MS Fragmentation)

While parent masses are identical, the stability of the C-N bonds differs between the aniline and the piperazine.

Experimental Protocol
  • Instrument: Q-TOF or Triple Quadrupole (ESI+).

  • Collision Energy: Stepped 20-40 eV.

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

Fragmentation Fingerprints[2][3][4][5]
  • Target-1 (N-Ethyl Aniline):

    • Loss of Ethyl: The

      
       bond is strong. Loss of the ethyl group (M-29) is observed but often accompanied by ring cleavage.
      
    • Diagnostic Ion: m/z 178 (Loss of

      
       via McLafferty-type rearrangement if applicable, or loss of ethyl radical).
      
    • Base Peak: Often the piperazine ring fragmentation (m/z 85 or similar).

  • Isomer-A (N-Ethyl Piperazine):

    • Piperazine Fragmentation: The ethyl group is on the aliphatic ring.

    • Diagnostic Ion: m/z 113 (Ethylpiperazine fragment) or m/z 99 (Loss of ethyl + ring opening).

    • Key Difference: Isomer-A readily loses the entire 4-ethylpiperazine moiety or fragments within the piperazine ring more chaotically than the stabilized aniline of the Target.

Method 3: HPLC Separation (QC Method)

Due to basicity differences, pH control is critical for separation.

ParameterRecommendationRationale
Column C18 High pH Stable (e.g., XBridge C18)Allows running at pH 10 to suppress protonation of the aniline.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10)At basic pH, the aniline (Target) is neutral. The tertiary amine (Isomer-A) is also neutral but more lipophilic.
Mobile Phase B AcetonitrileStandard organic modifier.
Elution Order Target-1 elutes before Isomer-A The

-ethyl piperazine (Isomer-A) is significantly more lipophilic (higher logP) than the

-ethyl aniline (Target-1).

Note: Under acidic conditions (0.1% Formic Acid), the elution order may reverse or peaks may co-elute due to protonation of the piperazine ring in both species.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Spectroscopic Data of N-(2-Aminoethyl)piperazine. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16785637, 2-(Piperazin-1-yl)pyridine-3-carboxamide. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine hydrochloride. Retrieved from

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry. Retrieved from

Sources

Safety Operating Guide

A Guide to the Proper Disposal of N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine and its associated waste streams. As drug development professionals, our responsibility extends beyond discovery and synthesis to include the safe management of the entire chemical lifecycle. This protocol is designed to ensure the safety of laboratory personnel and maintain environmental compliance by adhering to established best practices and regulatory standards.

Hazard Assessment and Waste Classification

Before any disposal procedure begins, a thorough understanding of the compound's hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine is not widely available, a hazard assessment can be expertly inferred from its structural motifs: a piperazine ring, an ethylamine group, and an aminopyridine core.

Analysis of related compounds provides a strong basis for this assessment:

  • Piperazine: Classified as a flammable solid that causes severe skin burns, eye damage, and may trigger allergic skin or respiratory reactions[1].

  • N-(2-Aminoethyl)piperazine: Known to be toxic in contact with skin, harmful if swallowed, a cause of severe skin burns and eye damage, a potential skin sensitizer, and harmful to aquatic life with long-lasting effects[2][3][4].

  • N-Ethyl Piperazine: Considered a flammable liquid and vapor that causes skin and eye irritation[5][6].

Personal Protective Equipment (PPE) for Waste Handling

Direct contact with the chemical or its waste must be prevented. The selection of PPE is the first line of defense during all handling and disposal procedures.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against splashes of liquid waste or contact with solid particulates. Goggles are required for splash hazards.
Hand Protection Nitrile or Neoprene gloves.Provides a chemical-resistant barrier. Check manufacturer's compatibility data. Always double-glove if handling concentrated waste.
Body Protection Flame-resistant laboratory coat.Protects skin from incidental contact and contamination of personal clothing.
Respiratory Protection May be required for bulk handling or spill cleanup.Use a NIOSH-approved respirator with organic vapor cartridges if ventilation is inadequate or if aerosolization is possible.

Always wash hands thoroughly after handling chemical waste, even after removing gloves.

Waste Segregation at the Point of Generation

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[7][8] This prevents dangerous reactions and ensures the waste can be handled safely by disposal personnel. Segregation must occur at the source—the location where the waste is generated.

Segregation Protocol:
  • Identify the Waste Form: Is the waste the pure solid compound, or is it dissolved in a solvent?

  • Segregate from Incompatibles: Keep this amine-based waste separate from acids, oxidizers, and cyanides.[9] Mixing amines with acids can cause a violent exothermic neutralization reaction.

  • Segregate by Solvent Type: If in solution, properly categorize the solvent.

    • Non-Halogenated Organic Solvents: (e.g., methanol, ethanol, acetone, hexanes). Collect in a designated "Non-Halogenated Solvent Waste" container.

    • Halogenated Organic Solvents: (e.g., dichloromethane, chloroform). Collect in a designated "Halogenated Solvent Waste" container. This is critical as disposal methods and costs for these two streams differ significantly.

  • Aqueous Waste: If the waste is a dilute aqueous solution, collect it in a designated "Aqueous Waste" container. Under no circumstances should this compound be disposed of down the sanitary sewer system. [10]

The following workflow provides a logical path for making segregation decisions.

G start Generated Waste Containing N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine is_solid Is it pure solid or neat oil? start->is_solid is_aqueous Is it an aqueous solution? is_solid->is_aqueous No (in solution) solid_waste Container: 'Solid Hazardous Waste' (Amine-based) is_solid->solid_waste Yes is_halogenated Is the solvent halogenated? is_aqueous->is_halogenated No (organic solvent) aqueous_waste Container: 'Aqueous Hazardous Waste' (Amine-based) is_aqueous->aqueous_waste Yes halogenated_waste Container: 'Halogenated Solvent Waste' is_halogenated->halogenated_waste Yes (e.g., DCM) non_halogenated_waste Container: 'Non-Halogenated Solvent Waste' is_halogenated->non_halogenated_waste No (e.g., MeOH, Hexanes)

Caption: Waste Segregation Decision Workflow

Waste Containment, Labeling, and Storage

Proper containment and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]

Step-by-Step Containment and Labeling:
  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with the waste.[11][12] Ensure the container is in good condition with no cracks or leaks. Plastic is often preferred to minimize the risk of breakage.[10]

  • Keep Containers Closed: Waste containers must be securely sealed with a screw-top cap at all times, except when actively adding waste.[7][13] This prevents the release of vapors and protects against spills.

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[10][13]

  • Complete the Tag Information: The label must be filled out completely and legibly.[9][10]

    • Full Chemical Names: List all components of the waste mixture by their full, common chemical names. Do not use abbreviations, acronyms, or chemical formulas.[10]

    • Concentrations: Provide an accurate percentage or concentration for each component.

    • Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Irritant).

    • Generator Information: Include the principal investigator's name, lab location, and the date waste accumulation started.

  • Store in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[13][14] The SAA should have secondary containment (like a spill tray) to capture any potential leaks.

Final Disposal Pathway

The ultimate disposal of N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine waste is not a task for laboratory personnel beyond the steps outlined above.

  • Professional Collection: The properly segregated, contained, and labeled waste must be collected by your institution's EHS department or a licensed hazardous waste disposal contractor.[15]

  • Transportation and Disposal: The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Incineration: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration. This process destroys the hazardous organic components, converting them to less harmful compounds like carbon dioxide, water, and nitrogen oxides.

Emergency Procedures for Spills

In the event of an accidental release, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: For a small spill that you are trained and equipped to handle, proceed with cleanup. For large spills, evacuate the area and contact your institution's EHS emergency line.

  • Cleanup (Small Spills):

    • Don appropriate PPE (goggles, gloves, lab coat).

    • Absorb the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.

    • Carefully sweep or scoop the absorbed material into a designated waste container.

    • Label the container as "Spill Debris containing N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine" and manage it as hazardous waste.

    • Decontaminate the area with a suitable cleaning agent.

By adhering to this comprehensive disposal plan, you ensure a safe laboratory environment, protect our ecosystem, and uphold the rigorous standards of our scientific community.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Salim, S. (2019, June 15).
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Mercedes Scientific. (n.d.). 4 Best Practices for Effective Lab Waste Disposal Management.
  • Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • University of Pennsylvania, Environmental Health & Radiation Safety. (2003, February 15). Laboratory Chemical Waste Management Guidelines.
  • Environmental Marketing Services. (2024, January 2). Laboratory Chemical Disposal. Retrieved from Environmental Marketing Services website.
  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
  • Fisher Scientific. (2018, January 18). Safety Data Sheet: Piperazine.
  • U.S. Department of Agriculture, Agricultural Research Service. (2016, August 12). Acceptable Drain Disposal Procedures.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet: 1-(2-Aminoethyl)piperazine.
  • Loba Chemie. (2016, June 7). Safety Data Sheet: N-ETHYL PIPERAZINE FOR SYNTHESIS.
  • Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: N-ETHYL PIPERAZINE.
  • Case Western Reserve University, Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
  • University of St Andrews, Safety Office. (n.d.). Disposal of Chemical Waste.
  • Sigma-Aldrich. (n.d.). N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine hydrochloride AldrichCPR.
  • Tokyo Chemical Industry. (2024, November 20). Safety Data Sheet: N-(2-Aminoethyl)piperazine.
  • Sigma-Aldrich. (2026, January 22). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Muby Chemicals. (2025, November 12). N-Aminoethylpiperazine or Amino ethyl piperazine Manufacturers, SDS.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.